REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11](=[O:12])[O:13][CH2:14][CH3:15])=[C:4]([F:9])[CH:3]=1
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1)F
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Type
|
CUSTOM
|
Details
|
The residue was stirred with 150 mL of aqueous 3N hydrochloric acid
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled in an ice bath
|
Type
|
ADDITION
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Details
|
Upon completion of the addition the reaction mixture
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Type
|
TEMPERATURE
|
Details
|
was heated at 60°-70° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residue
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with aqueous 3N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried under ambient conditions for about 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for two hours
|
Duration
|
2 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)NC(OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |